molecular formula C12H17NO B15341312 cis-3,4-Dimethyl-2-phenylmorpholine

cis-3,4-Dimethyl-2-phenylmorpholine

Cat. No.: B15341312
M. Wt: 191.27 g/mol
InChI Key: MFOCDFTXLCYLKU-JQWIXIFHSA-N
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Description

cis-3,4-Dimethyl-2-phenylmorpholine: is a heterocyclic organic compound that belongs to the morpholine family. Morpholine derivatives are known for their wide range of pharmacological activities and are used in various industrial applications. The compound is characterized by the presence of a morpholine ring substituted with two methyl groups at the 3 and 4 positions and a phenyl group at the 2 position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-3,4-Dimethyl-2-phenylmorpholine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of N-phenyl-2,3-butanediamine with formaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired morpholine derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: cis-3,4-Dimethyl-2-phenylmorpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of secondary amines.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: Secondary amines.

    Substitution: Halogenated or nitrated derivatives of the phenyl group.

Scientific Research Applications

Chemistry: cis-3,4-Dimethyl-2-phenylmorpholine is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, morpholine derivatives are studied for their potential pharmacological activities. This compound may be investigated for its effects on various biological pathways and its potential as a therapeutic agent.

Medicine: The compound is explored for its potential use in drug development. Morpholine derivatives have shown promise in treating various diseases, and this compound may have similar applications.

Industry: In the industrial sector, this compound can be used as a corrosion inhibitor, solvent, and intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of cis-3,4-Dimethyl-2-phenylmorpholine involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    3,4-Dimethylmorpholine: Lacks the phenyl group at the 2 position.

    2-Phenylmorpholine: Lacks the methyl groups at the 3 and 4 positions.

    cis-2,6-Dimethylmorpholine: Has methyl groups at the 2 and 6 positions instead of 3 and 4.

Uniqueness: cis-3,4-Dimethyl-2-phenylmorpholine is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of both methyl and phenyl groups in the morpholine ring can lead to distinct properties compared to other morpholine derivatives.

Biological Activity

cis-3,4-Dimethyl-2-phenylmorpholine is a morpholine derivative that has garnered attention for its potential biological activities. Morpholine derivatives are widely studied in pharmacology due to their diverse applications, including as therapeutic agents and in drug development. This article delves into the biological activity of this compound, examining its chemical properties, mechanisms of action, and relevant research findings.

Molecular Characteristics:

  • Molecular Formula: C12H17NO
  • Molecular Weight: 191.27 g/mol
  • IUPAC Name: (2R,3S)-3,4-dimethyl-2-phenylmorpholine
  • Structural Representation:
    • InChI Key: MFOCDFTXLCYLKU-JQWIXIFHSA-N
PropertyValue
Molecular FormulaC12H17NO
Molecular Weight191.27 g/mol
IUPAC Name(2R,3S)-3,4-dimethyl-2-phenylmorpholine
Canonical SMILESCC1C(OCCN1C)C2=CC=CC=C2

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It is hypothesized that the compound may act as a substrate-type monoamine releaser, influencing the release of catecholamines such as dopamine and norepinephrine. This mechanism suggests potential applications in treating mood disorders and other neurological conditions .

Pharmacological Studies

Research has demonstrated that morpholine derivatives can exhibit significant pharmacological effects. A study highlighted the synthesis and evaluation of phenylmorpholine analogs, revealing that certain isomers were effective in inducing neurotransmitter release in synaptosomal preparations .

Case Study: Monoamine Release

In a comparative analysis of various phenylmorpholine derivatives, this compound was found to have a higher selectivity towards catecholamines than other analogs. The study indicated that this compound could potentially serve as a lead compound for developing new psychoactive substances (NPS) with therapeutic applications .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with related compounds:

CompoundKey DifferencesPotential Applications
3,4-DimethylmorpholineLacks the phenyl groupLess selective for neurotransmitter release
2-PhenylmorpholineLacks methyl groups at positions 3 and 4Different pharmacological profile
cis-2,6-DimethylmorpholineMethyl groups located at positions 2 and 6Varies in biological activity

Research Findings and Applications

The exploration of this compound extends beyond theoretical studies into practical applications. Its potential as a therapeutic agent is noteworthy:

  • Therapeutic Applications : The compound has shown promise in treating conditions associated with dopamine and norepinephrine dysregulation.
  • Industrial Use : Beyond pharmacology, this morpholine derivative can serve as an intermediate in organic synthesis and may be applied in developing corrosion inhibitors or solvents.

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

(2R,3S)-3,4-dimethyl-2-phenylmorpholine

InChI

InChI=1S/C12H17NO/c1-10-12(14-9-8-13(10)2)11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3/t10-,12-/m0/s1

InChI Key

MFOCDFTXLCYLKU-JQWIXIFHSA-N

Isomeric SMILES

C[C@H]1[C@H](OCCN1C)C2=CC=CC=C2

Canonical SMILES

CC1C(OCCN1C)C2=CC=CC=C2

Origin of Product

United States

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